Sulfathiazole-pyridine (1/1)
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Overview
Description
Sulfathiazole-pyridine (1/1) is a crystalline adduct formed by the combination of sulfathiazole and pyridine in a 1:1 molar ratio. Sulfathiazole is a well-known sulfonamide antibiotic, while pyridine is a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfathiazole-pyridine (1/1) involves the crystallization of sulfathiazole with pyridine. Two polymorphs of the adduct have been reported, which can be obtained from solutions containing different ratios of n-propanol and pyridine . The adducts can also be formed by the contact of pure solid sulfathiazole with pyridine vapor .
Industrial Production Methods
While specific industrial production methods for sulfathiazole-pyridine (1/1) are not extensively documented, the general approach involves controlled crystallization from solvent mixtures. The choice of solvents and their ratios plays a crucial role in determining the polymorphic form of the adduct .
Chemical Reactions Analysis
Types of Reactions
Sulfathiazole-pyridine (1/1) primarily undergoes crystallization and polymorphic transformations. The adduct can decompose in air, initially forming the metastable polymorph I of sulfathiazole, and eventually converting to the stable sulfathiazole-III .
Common Reagents and Conditions
The formation of the adduct typically involves solvents like n-propanol and pyridine. The crystallization process is influenced by the solvent ratios and the presence of pyridine vapor .
Major Products Formed
The major products formed from the reactions involving sulfathiazole-pyridine (1/1) are the different polymorphs of sulfathiazole, depending on the crystallization conditions .
Scientific Research Applications
Sulfathiazole-pyridine (1/1) has several scientific research applications:
Pharmaceuticals: The adduct is studied for its potential use in drug formulations due to the antimicrobial properties of sulfathiazole.
Materials Science: The unique crystalline structure of the adduct makes it a subject of interest in the study of crystal engineering and polymorphism.
Analytical Chemistry: The adduct can be used in spectrophotometric methods for the estimation of sulfathiazole in pharmaceutical preparations.
Mechanism of Action
The mechanism of action of sulfathiazole-pyridine (1/1) is primarily attributed to the sulfathiazole component. Sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase, preventing the binding of para-aminobenzoic acid (PABA) and inhibiting the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with similar antimicrobial properties.
Sulfamethizole: A sulfonamide that also inhibits dihydropteroate synthetase.
Properties
CAS No. |
847835-86-3 |
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Molecular Formula |
C14H14N4O2S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide;pyridine |
InChI |
InChI=1S/C9H9N3O2S2.C5H5N/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;1-2-4-6-5-3-1/h1-6H,10H2,(H,11,12);1-5H |
InChI Key |
JFMKAJYTBPDNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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